molecular formula C13H18N2O2 B7630521 2-(Oxan-4-ylamino)-2-phenylacetamide

2-(Oxan-4-ylamino)-2-phenylacetamide

Cat. No.: B7630521
M. Wt: 234.29 g/mol
InChI Key: IWGHNMTXOCBLDH-UHFFFAOYSA-N
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Description

2-(Oxan-4-ylamino)-2-phenylacetamide is a synthetic acetamide derivative characterized by a phenyl group and an oxan-4-ylamino (tetrahydrofuran-4-ylamino) substituent at the α-carbon of the acetamide backbone. The oxan-4-ylamino group introduces a cyclic ether moiety, which may influence solubility, metabolic stability, and receptor binding compared to linear or aromatic substituents .

Properties

IUPAC Name

2-(oxan-4-ylamino)-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-13(16)12(10-4-2-1-3-5-10)15-11-6-8-17-9-7-11/h1-5,11-12,15H,6-9H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGHNMTXOCBLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(Oxan-4-ylamino)-2-phenylacetamide with structurally related acetamide derivatives, focusing on molecular features, synthetic routes, and applications.

Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes
This compound C₁₃H₁₈N₂O₂ 246.30 (calc.) Oxan-4-ylamino, phenyl Hypothesized use in CNS-targeted drug design due to cyclic ether moiety .
3-Oxo-2-phenylbutanamide C₁₀H₁₁NO₂ 177.20 Ketone (3-oxo), phenyl Precursor in amphetamine synthesis; forensic marker in wastewater studies .
2-(Benzylamino)-2-phenylacetamide C₁₅H₁₆N₂O 240.30 Benzylamino, phenyl Synthetic intermediate; 12 reported synthesis routes .

Key Observations:

  • The latter’s benzyl group may confer greater lipophilicity, affecting membrane permeability .
  • Functional Groups: The ketone in 3-oxo-2-phenylbutanamide facilitates reactivity in condensation and reduction reactions, critical for amphetamine synthesis, whereas the acetamide backbone in this compound suggests stability under physiological conditions .

Pharmacological and Industrial Relevance

  • 3-Oxo-2-phenylbutanamide : Critical in forensic toxicology for tracking clandestine amphetamine production. Its presence in wastewater correlates with regional drug abuse trends .
  • 2-(Benzylamino)-2-phenylacetamide: Primarily a research chemical; its synthetic versatility supports exploration of structure-activity relationships in acetamide-based drug candidates .

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